molecular formula C12H18O3 B13953021 3-(m-Propylphenoxy)-1,2-propanediol CAS No. 63991-77-5

3-(m-Propylphenoxy)-1,2-propanediol

Cat. No.: B13953021
CAS No.: 63991-77-5
M. Wt: 210.27 g/mol
InChI Key: HEXPBLMJYQVQNU-UHFFFAOYSA-N
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Description

3-(m-Propylphenoxy)-1,2-propanediol is an organic compound that features a propyl group attached to a phenoxy group, which is further connected to a propanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(m-Propylphenoxy)-1,2-propanediol typically involves the reaction of m-propylphenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by a nucleophile to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(m-Propylphenoxy)-1,2-propanediol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(m-Propylphenoxy)-1,2-propanediol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems and its role as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(m-Propylphenoxy)-1,2-propanediol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Propylphenol: A structurally related compound with similar chemical properties.

    3-(m-Propylphenoxy)acetic acid: Another related compound with an acetic acid moiety instead of a propanediol backbone.

Uniqueness

3-(m-Propylphenoxy)-1,2-propanediol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its dual hydroxyl groups and phenoxy linkage make it versatile for various chemical transformations and applications.

Properties

CAS No.

63991-77-5

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

3-(3-propylphenoxy)propane-1,2-diol

InChI

InChI=1S/C12H18O3/c1-2-4-10-5-3-6-12(7-10)15-9-11(14)8-13/h3,5-7,11,13-14H,2,4,8-9H2,1H3

InChI Key

HEXPBLMJYQVQNU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC=C1)OCC(CO)O

Origin of Product

United States

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